molecular formula C10H7ClO2 B13473265 2-Chloro-3-(prop-2-yn-1-yloxy)benzaldehyde

2-Chloro-3-(prop-2-yn-1-yloxy)benzaldehyde

Cat. No.: B13473265
M. Wt: 194.61 g/mol
InChI Key: UAIYCQCFDSOCHE-UHFFFAOYSA-N
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Description

2-Chloro-3-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound with the molecular formula C10H7ClO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom and a prop-2-yn-1-yloxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(prop-2-yn-1-yloxy)benzaldehyde typically involves the reaction of 2-chlorobenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone . The reaction mixture is stirred at room temperature for several hours, followed by extraction and purification steps to isolate the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(prop-2-yn-1-yloxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: 2-Chloro-3-(prop-2-yn-1-yloxy)benzoic acid.

    Reduction: 2-Chloro-3-(prop-2-yn-1-yloxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3-(prop-2-yn-1-yloxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(prop-2-yn-1-yloxy)benzaldehyde involves its reactive functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The prop-2-yn-1-yloxy group provides additional reactivity, allowing for further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-(prop-2-yn-1-yloxy)benzaldehyde is unique due to the specific positioning of the chlorine and prop-2-yn-1-yloxy groups on the benzene ring. This unique structure imparts distinct reactivity and properties compared to its analogs, making it valuable for specific synthetic applications and research studies.

Properties

Molecular Formula

C10H7ClO2

Molecular Weight

194.61 g/mol

IUPAC Name

2-chloro-3-prop-2-ynoxybenzaldehyde

InChI

InChI=1S/C10H7ClO2/c1-2-6-13-9-5-3-4-8(7-12)10(9)11/h1,3-5,7H,6H2

InChI Key

UAIYCQCFDSOCHE-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC=CC(=C1Cl)C=O

Origin of Product

United States

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